

Core Chemical and Biological Properties of AMG 172

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Compound of Interest		
Compound Name:	Antitumor agent-172	
Cat. No.:	B15621333	Get Quote

AMG 172 is a complex biomolecule, an immunoconjugate designed to specifically target and eliminate cancer cells.[1][2] As an ADC, its properties are best understood by examining its three primary components: a monoclonal antibody, a cytotoxic payload, and a chemical linker.

- Monoclonal Antibody: The targeting component of AMG 172 is a human immunoglobulin G1
 (IgG1) monoclonal antibody. This antibody is engineered to bind with high specificity to
 CD27L (also known as CD70), a protein found on the surface of certain cancer cells,
 including renal cell carcinoma.[1][2]
- Cytotoxic Payload: The component responsible for cell killing is DM1 (Mertansine), a
 derivative of the potent antitumor agent maytansine.[2][3] Maytansinoids are highly toxic
 compounds that inhibit cell division by interfering with the formation of microtubules,
 essential structures for cell division.[3]
- Linker: A non-cleavable linker is used to attach the DM1 payload to the anti-CD27L antibody.
 [1][2] This type of linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cancer cell and degraded within the lysosome.

Quantitative Data Summary

The following table summarizes the key quantitative data available for AMG 172, primarily derived from its Phase I clinical trial (NCT01497821).[4][5]



Parameter	Value	Notes
Drug Class	Antibody-Drug Conjugate (ADC)	Targets CD27L (CD70)
Payload	Maytansinoid DM1	A potent microtubule inhibitor
Linker Type	Non-cleavable	Ensures payload release inside the target cell
Clinical Trial Phase	Phase I (Completed)	Investigated in relapsed/refractory clear cell renal cell carcinoma (ccRCC)
Dose Range Studied	0.15 - 2.4 mg/kg	Administered biweekly
Maximum Tolerated Dose (MTD)	1.6 mg/kg	The highest dose with acceptable toxicity
Common Adverse Events	Thrombocytopenia (59%), Nausea (54%), Decreased appetite (49%), Vomiting (46%), Fatigue (35%)	As expected for a maytansinoid-based ADC
Efficacy	Limited antitumor activity	Partial response in 5.4% of patients
Development Status	Discontinued	Due to limited efficacy

Mechanism of Action

The therapeutic strategy of AMG 172 is based on the targeted delivery of a potent cytotoxin to cancer cells. The process begins with the antibody component of AMG 172 binding to the CD27L protein on the surface of a cancer cell. This binding triggers the cell to internalize the entire ADC. Once inside the cell, the ADC is transported to the lysosome, where the antibody is degraded, releasing the DM1 payload. The freed DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2][3]





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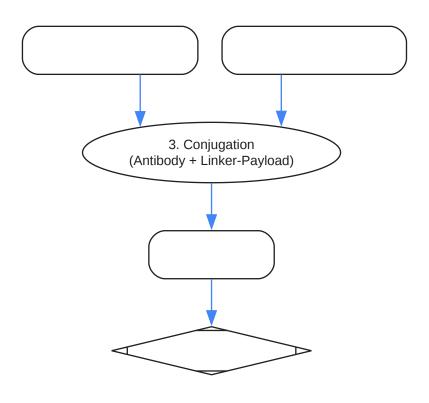
Mechanism of action of the antibody-drug conjugate AMG 172.

Experimental Protocols Synthesis and Conjugation of AMG 172

The production of an antibody-drug conjugate like AMG 172 is a multi-step process:

- Antibody Production: The anti-CD27L human IgG1 monoclonal antibody is produced using recombinant DNA technology in mammalian cell culture.
- Payload and Linker Synthesis: The maytansinoid payload, DM1, and the non-cleavable linker are synthesized chemically.
- Conjugation: The antibody is treated with a reducing agent to break interchain disulfide bonds, exposing free thiol groups. The linker-payload construct is then reacted with the reduced antibody, forming a stable thioether bond.
- Purification: The resulting ADC is purified using chromatography techniques to remove unconjugated antibody, free payload, and other impurities.





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A generalized workflow for the synthesis of AMG 172.

Phase I Clinical Trial Protocol (NCT01497821)

The first-in-human study of AMG 172 was designed to assess its safety, tolerability, and pharmacokinetics.

- Study Design: An open-label, dose-escalation study in patients with relapsed or refractory clear cell renal cell carcinoma.[4]
- · Objectives:
 - Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose.
 - Secondary: To evaluate the pharmacokinetic profile, pharmacodynamics, and preliminary antitumor activity.
- Methodology:



- Patient Selection: Patients with confirmed ccRCC who had failed at least two prior lines of therapy were enrolled.
- Dose Escalation: AMG 172 was administered intravenously every two weeks in escalating dose cohorts.
- Safety Monitoring: Patients were monitored for adverse events, and dose-limiting toxicities were recorded.
- Pharmacokinetic Analysis: Blood samples were collected at various time points to measure the concentration of the conjugated antibody, total antibody, and the DM1 payload.[4][6]
- Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria.

Conclusion

While "Antitumor agent-172" is not a recognized name, the investigational drug AMG 172 provides a case study of a rationally designed antibody-drug conjugate. Although its clinical development was halted due to limited efficacy, the data from its preclinical and clinical studies offer valuable insights for researchers and drug development professionals in the field of targeted cancer therapy. The principles of its design, mechanism of action, and the methodologies used for its evaluation are representative of the broader class of maytansinoid-based ADCs.

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